(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide
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Overview
Description
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide is a complex organic compound characterized by its unique structure, which includes amino, dicyano, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amino and additional cyano groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dicyano and dichlorophenyl derivatives, such as:
- (3Z)-2-Amino-1,3-dicyano-4-phenyl-1,3-butadienyl cyanide
- (3Z)-2-Amino-1,3-dicyano-4-(2,4-dichlorophenyl)-1,3-butadienyl cyanide
Uniqueness
What sets (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both dicyano and dichlorophenyl groups enhances its reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C13H6Cl2N4 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
(3Z)-2-amino-4-(3,4-dichlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H6Cl2N4/c14-11-2-1-8(4-12(11)15)3-9(5-16)13(19)10(6-17)7-18/h1-4H,19H2/b9-3+ |
InChI Key |
UYSHPBVAIHWEIM-YCRREMRBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=C(C#N)C#N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=C(C#N)C#N)N)Cl)Cl |
Origin of Product |
United States |
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